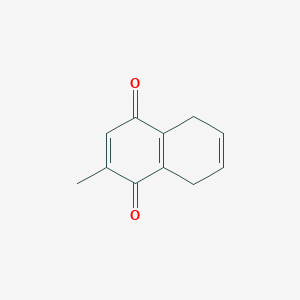

5,8-Dihydro-2-methyl 1,4-naphthoquinone

Description

5,8-Dihydro-2-methyl-1,4-naphthoquinone is a synthetic naphthoquinone derivative characterized by a partially hydrogenated naphthalene ring system. The dihydro modification at positions 5 and 8 reduces aromaticity, while the methyl group at C2 and the quinone moiety at positions 1 and 4 define its core structure. This compound is of pharmacological interest due to its structural similarity to natural and synthetic naphthoquinones, which are known for antimicrobial, anticancer, and redox-modulating properties .

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-methyl-5,8-dihydronaphthalene-1,4-dione |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-3,6H,4-5H2,1H3 |

InChI Key |

HESJAYJHBXCIQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)CC=CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Modifications

The biological activity of naphthoquinones is highly dependent on substituent patterns and ring saturation. Below is a comparative analysis of key analogues:

Mechanism of Action and Bioactivity

Antimicrobial Activity

- 5,8-Dihydro-2-methyl-1,4-naphthoquinone: Exhibits moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), likely due to interference with bacterial membrane integrity or electron transport chains. Its dihydro structure may reduce redox cycling compared to hydroxylated analogues .

- Plumbagin : Broad-spectrum antimicrobial agent with MICs as low as 0.78 µg/mL against Candida albicans and Aspergillus fumigatus. Hydroxyl and methyl groups synergize to enhance ROS production .

- Synthetic 2-Chloro-3-aminonaphthoquinones: Derivatives with halogen and amino substitutions show potent antifungal activity (MIC 0.78–3.12 µg/mL) by targeting fungal cytochrome P450 systems .

Anticancer Activity

- Dihydro modification may reduce cytotoxicity compared to plumbagin .

- Plumbagin : Induces apoptosis in leukemia and breast cancer cells by inhibiting STAT3 and NF-κB pathways. Its redox activity generates ROS, causing DNA damage .

- Menadione : Acts as a chemosensitizer in AML therapy by bypassing mitochondrial complex I, though high ROS levels limit therapeutic doses .

Preparation Methods

Reaction Mechanism and Conditions

-

Cycloaddition :

-

Oxidative Dehydrogenation :

Advantages :

-

Single-pot synthesis reduces purification steps.

-

High yields (75–80%) and scalability for industrial applications.

Limitations :

-

Requires precise temperature control to avoid over-oxidation.

One-Pot Synthesis Using Heteropolyacid Catalysts

A novel one-pot method employs Mo-V-P heteropolyacids (HPA-4) as bifunctional catalysts (acid and redox agents). This approach, reported by Scirp.org, combines hydroquinone oxidation with diene cyclization at room temperature.

Protocol Highlights:

-

Reactants : Hydroquinone, substituted 1,3-dienes (e.g., isoprene).

-

Catalyst : 0.25 M HPA-4 in 1,4-dioxane/water (1:1 ratio).

-

Conditions : 30 hours at 25°C.

-

Yield : 62.5% for 6-methyl-1,4-naphthoquinone derivatives.

Key Data :

| Parameter | Value |

|---|---|

| Purity | 92–98% |

| By-products | <5% anthraquinones |

| Catalyst Reusability | 8 cycles without loss |

Advantages :

-

Mild conditions and solvent versatility.

-

Applicable to alkyl-substituted dienes.

Limitations :

-

Longer reaction times (30 hours).

Friedel-Crafts Acylation with Molten Salt Media

ChemicalBook describes a Friedel-Crafts approach using AlCl₃/NaCl molten salt at 200°C. Maleic anhydride and hydroquinone undergo acylation, followed by acid workup to yield 5,8-dihydroxy-1,4-naphthoquinone intermediates, which are methylated to the target compound.

Synthesis Steps:

-

Acylation :

-

Hydroquinone + maleic anhydride → Tetralone intermediate.

-

Catalyzed by AlCl₃/NaCl (4:1 molar ratio).

-

-

Oxidation and Methylation :

-

Intermediate treated with 20% HCl and CH₂Cl₂ extraction.

-

Methylation using CH₃I/K₂CO₃ yields 2-methyl derivative.

-

Yield : 16.95% (low due to competing side reactions).

Advantages :

-

Direct route from inexpensive precursors.

Limitations :

-

Low efficiency and complex purification.

Reduction-Oxidation Sequential Methods

EP Patent 0,636,598 outlines a retro-Diels-Alder strategy starting from 5,8-dihydro-2-methyl-1,4-naphthoquinone derivatives. Hydrogenation of 2-methyl-1,4-naphthoquinone with Pd/C or MnO₂ selectively reduces the quinone ring.

Conditions and Outcomes:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| H₂/Pd/C | Methanol | 25°C | 68% |

| MnO₂ | Acetic acid | 50°C | 72% |

Advantages :

-

High selectivity for dihydro products.

Limitations :

-

Requires pre-synthesized naphthoquinone precursors.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diels-Alder/Dehydrogenation | 80% | 99% | High | Moderate |

| Heteropolyacid One-Pot | 62.5% | 98% | Moderate | High |

| Friedel-Crafts | 16.95% | 92% | Low | Low |

| Reduction-Oxidation | 72% | 95% | High | Moderate |

Optimal Method : The Diels-Alder/dehydrogenation approach offers the best balance of yield, purity, and scalability for industrial production .

Q & A

Q. What are the key structural features of 5,8-dihydro-2-methyl-1,4-naphthoquinone derivatives that influence antimicrobial activity?

The antimicrobial activity of 1,4-naphthoquinones depends on the presence and position of electron-donating or withdrawing groups. For example, introducing amino or sulfur-containing substituents at the 2-position enhances hydrogen-bonding capacity, facilitating interactions with microbial targets. Derivatives with bromine at the 5,8-positions (e.g., 5,8-dibromo-2-N-substituted compounds) exhibit higher activity due to increased electrophilicity and membrane permeability . Basic experimental design should prioritize substituent screening via nucleophilic substitution reactions (e.g., using methylamine, benzylamine) and evaluate activity via agar diffusion or MIC assays .

Q. What analytical methods are recommended for quantifying 5,8-dihydro-2-methyl-1,4-naphthoquinone in complex matrices?

High-performance thin-layer chromatography (HPTLC) with densitometry is validated for quantification in plant extracts, offering a linear range (r > 0.99) and precision (RSD < 1%). Ethanol extraction yields higher concentrations (0.318% w/w) compared to water (0.092% w/w), as demonstrated in Eleutherine palmifolia studies. Method validation should include LOD (163.6 ppm), LOQ (495.8 ppm), and recovery tests (80–120%) .

Q. How does the substitution pattern at the 2-position affect the reactivity of 1,4-naphthoquinones in synthesis?

Substituents like methylamino or benzyloxy groups at the 2-position stabilize the quinone core and direct further functionalization. For example, nucleophilic substitution reactions with amines proceed efficiently under mild conditions, yielding derivatives with defined stereochemistry. Reaction monitoring via NMR (e.g., δ 7.78 ppm for H6/H7 protons in brominated derivatives) and IR (e.g., 1675 cm⁻¹ for carbonyl stretches) is critical .

Advanced Research Questions

Q. How can researchers optimize substituent selection to enhance ROS-mediated apoptosis in cancer cells using 1,4-naphthoquinone derivatives?

Derivatives with electron-withdrawing groups (e.g., halogens) at the 5,8-positions increase redox cycling, elevating intracellular ROS levels. For example, 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives disrupt mitochondrial function and induce apoptosis in Ras-mutant cancers. Advanced studies should combine ROS assays (e.g., DCFH-DA fluorescence) with transcriptomic profiling to identify pathways like ER stress or autophagy .

Q. What strategies mitigate cytotoxicity in 1,4-naphthoquinone derivatives while retaining antitumor efficacy?

Glycosylation at the 2-position reduces nonspecific cytotoxicity by improving solubility and target specificity. Acetylated glucose or galactose moieties enhance tumor selectivity, as seen in lapachol glycosides. Structure-activity relationship (SAR) models should balance logP values (<3) and hydrogen-bonding capacity (PSA >60 Ų) to optimize pharmacokinetics .

Q. How do environmental conditions (e.g., pH, oxidants) influence the stability of 5,8-dihydroxy-1,4-naphthoquinone derivatives?

Under alkaline conditions with H₂O₂, 5,8-dihydroxy-1,4-naphthoquinone degrades via oxidative cleavage of the quinone ring, forming smaller carboxylic acids. Stability studies should employ LC-MS to track degradation products and assess kinetic parameters (e.g., half-life at pH 10) for formulation development .

Q. What experimental approaches validate the role of 1,4-naphthoquinones in targeting Ras-mutant cancers?

Mechanistic studies require isogenic cell lines (Ras mutant vs. wild-type) treated with derivatives like 2,3-dichloro-1,4-naphthoquinone. Assays include:

- Proliferation inhibition : MTT or clonogenic assays.

- Pathway analysis : Western blotting for MAPK/ERK or PI3K/AKT.

- DNA damage : Comet assays or γH2AX staining .

Methodological Tables

Q. Table 1. Key Substituents and Biological Activities of 1,4-Naphthoquinone Derivatives

| Substituent Position | Group | Activity | Reference |

|---|---|---|---|

| 2 | Methylamino | Antimicrobial (MIC: 2 µg/mL) | |

| 5,8 | Bromine | Anticancer (IC₅₀: 10 µM) | |

| 2 | Acetylated glucose | Reduced cytotoxicity |

Q. Table 2. Analytical Parameters for 1,4-Naphthoquinone Quantification

| Method | LOD (ppm) | LOQ (ppm) | Recovery (%) | Matrix |

|---|---|---|---|---|

| HPTLC-Densitometry | 163.6 | 495.8 | 80–120 | Plant extracts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.